7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one
CAS No.: 315233-56-8
Cat. No.: VC7096893
Molecular Formula: C19H18O3
Molecular Weight: 294.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 315233-56-8 |
---|---|
Molecular Formula | C19H18O3 |
Molecular Weight | 294.35 |
IUPAC Name | 7-ethoxy-2,8-dimethyl-3-phenylchromen-4-one |
Standard InChI | InChI=1S/C19H18O3/c1-4-21-16-11-10-15-18(20)17(14-8-6-5-7-9-14)13(3)22-19(15)12(16)2/h5-11H,4H2,1-3H3 |
Standard InChI Key | BSYILHHMVVUVAB-UHFFFAOYSA-N |
SMILES | CCOC1=C(C2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
7-Ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one features a chromen-4-one backbone, a bicyclic system comprising a benzene ring fused to a pyrone moiety. Key substituents include:
-
Ethoxy group (-OCH₂CH₃) at position 7, enhancing lipophilicity and influencing electronic distribution.
-
Methyl groups (-CH₃) at positions 2 and 8, contributing to steric effects and metabolic stability.
-
Phenyl group (-C₆H₅) at position 3, potentially enabling π-π interactions with biological targets .
Molecular Formula and Weight
Spectroscopic Data
While direct spectral data for this compound are unavailable, similar chromen-4-ones exhibit:
-
UV-Vis Absorption: λₘₐₓ ~270–310 nm due to conjugated π-systems.
-
¹H NMR: Characteristic signals for aromatic protons (δ 6.5–8.0 ppm), ethoxy methylene (δ 3.4–4.1 ppm), and methyl groups (δ 2.1–2.5 ppm) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 7-ethoxy-2,8-dimethyl-3-phenyl-4H-chromen-4-one likely involves multi-step strategies common to chromenone derivatives:
Step 1: Formation of Chromenone Core
Acylated precursors undergo cyclization via Kostanecki-Robinson reaction or Baker-Venkataraman rearrangement to yield the pyrone ring. For example, condensation of resorcinol derivatives with β-keto esters under acidic conditions generates the chromen-4-one scaffold .
Optimization Considerations
-
Yield: Typically 40–60% for multi-step syntheses, influenced by solvent polarity (e.g., DMF vs. toluene) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .
-
Purity: Chromatographic techniques (e.g., silica gel) resolve regioisomeric byproducts.
Reactivity Profile
The compound’s reactivity is governed by its electron-rich aromatic system and ketone group:
-
Electrophilic Substitution: Bromination or nitration occurs at the activated 6-position.
-
Reduction: Sodium borohydride reduces the 4-keto group to a hydroxyl, forming 4-chromanol derivatives .
-
Oxidation: Strong oxidants (e.g., KMnO₄) cleave the pyrone ring, yielding dicarboxylic acids .
Physicochemical Properties
Thermal and Solubility Data
Property | Value/Description | Source Analogy |
---|---|---|
Melting Point | 160–165°C (predicted) | Similar chromenones |
Solubility | Lipophilic (logP ~3.5) | PubChem data |
Stability | Stable under inert conditions | Derivative studies |
Crystallography
X-ray diffraction of analogous compounds reveals planar chromenone cores with substituents adopting equatorial orientations to minimize steric strain .
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
-
Ethoxy Group: Enhances metabolic stability and blood-brain barrier penetration.
-
Phenyl Substituent: Improves binding affinity to hydrophobic enzyme pockets .
-
Methyl Groups: Reduce oxidative metabolism, prolonging half-life .
Applications and Industrial Relevance
Medicinal Chemistry
-
Lead Compound: Serves as a template for designing kinase inhibitors (e.g., CDK9, EGFR) .
-
Prodrug Development: Esterification of the 4-keto group improves bioavailability.
Material Science
-
Fluorescent Probes: Chromenone derivatives emit blue fluorescence (λₑₘ ~450 nm), useful in OLEDs .
-
Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications .
Challenges and Future Directions
Synthetic Limitations
-
Regioselectivity: Controlling substitution patterns remains challenging, necessitating advanced directing groups.
-
Scalability: Multi-step routes hinder large-scale production; flow chemistry approaches are under exploration .
Research Priorities
-
Toxicology Studies: Acute and chronic toxicity profiles in preclinical models are needed.
-
Target Identification: Proteomic screens (e.g., affinity chromatography) could elucidate novel molecular targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume